

# Chemical structure and properties of Asperfuran

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## Compound of Interest

Compound Name: *Asperfuran*

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## Asperfuran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Asperfuran** is a naturally occurring dihydrobenzofuran derivative isolated from the fungus *Aspergillus oryzae*.<sup>[1][2]</sup> It has garnered interest within the scientific community due to its documented antifungal and cytotoxic activities.<sup>[1][2]</sup> This technical guide provides a thorough examination of the chemical structure, physicochemical properties, and biological activities of **Asperfuran**. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts. While **Asperfuran** shows promise, this guide also highlights areas where further research is needed to fully elucidate its therapeutic potential.

### Chemical Structure and Physicochemical Properties

**Asperfuran** is characterized by a dihydrobenzofuran core substituted with a pentadienyl side chain and two hydroxyl groups on the aromatic ring.

Chemical Structure:

(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol

### Physicochemical Data

A summary of the known physicochemical properties of **Asperfuran** is presented in Table 1. Notably, experimental data for several key properties, including melting point, boiling point, and pKa, are not readily available in the current literature and represent a significant data gap.

Table 1: Physicochemical Properties of **Asperfuran**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>14</sub> O <sub>3</sub>	PubChem[3]
Molecular Weight	218.25 g/mol	PubChem[3]
IUPAC Name	(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol	PubChem[3]
Computed logP	2.8	PubChem[3]
Solubility	Soluble in DMSO	Cayman Chemical
λ <sub>max</sub>	229 nm	Cayman Chemical
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

## Spectroscopic Data

Detailed experimental spectroscopic data for **Asperfuran**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra, are not available in the reviewed literature. This lack of foundational data presents a challenge for unambiguous identification and characterization.

Mass Spectrometry: Experimental LC-MS data for **Asperfuran** is available, providing information on its mass-to-charge ratio and fragmentation pattern.

- Precursor m/z: 219.101 ([M+H]<sup>+</sup>)[3]
- Major Fragments (m/z): 139.038879, 111.043686, 121.039604, 145.068268, 163.041550[3]

## Biological Activity and Mechanism of Action

**Asperfuran** exhibits both antifungal and cytotoxic properties. Its primary mechanism of antifungal action is the inhibition of chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1][2]

### Antifungal Activity

**Asperfuran** has demonstrated inhibitory effects against a range of fungi. In agar diffusion assays, it induced morphological changes in *Mucor miehei* at concentrations as low as 20 ng/disc.[1][2]

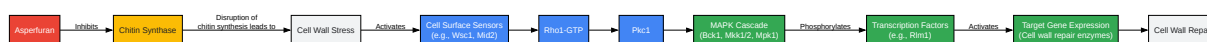
### Cytotoxic Activity

**Asperfuran** has shown weak cytotoxicity against mammalian cell lines. The IC<sub>50</sub> values for HeLa S3 and L1210 cells were both determined to be 25 µg/mL.[1][2]

## Mechanism of Action: Chitin Synthase Inhibition

The antifungal activity of **Asperfuran** is attributed to its ability to inhibit chitin synthase. The IC<sub>50</sub> value for the inhibition of chitin synthase from *Coprinus cinereus* was reported to be 300 µM. This inhibition disrupts the synthesis of chitin, a vital component of the fungal cell wall, leading to compromised cell integrity and ultimately, fungal cell death. The inhibition was reportedly abolished by the addition of egg lecithin, suggesting a potential interaction with membrane components.[1][2]

The precise signaling cascade initiated by **Asperfuran**'s inhibition of chitin synthase is not fully elucidated. However, it is known that disruption of cell wall integrity in fungi typically activates a compensatory mechanism known as the Cell Wall Integrity (CWI) pathway. A generalized representation of this pathway is provided below.

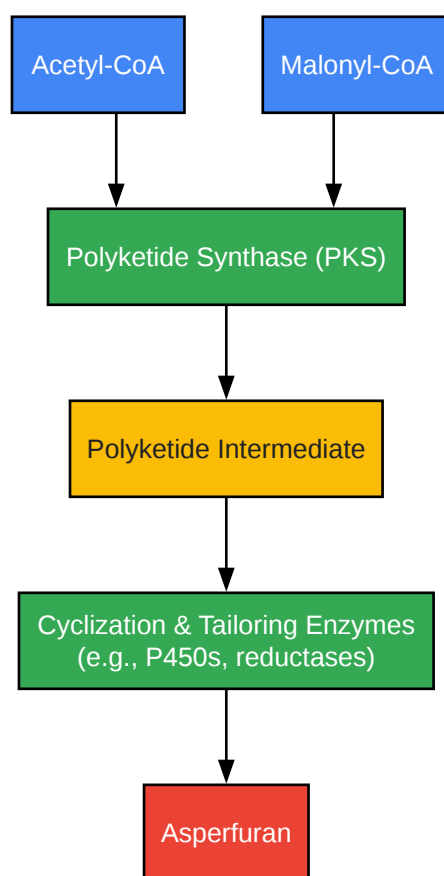


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Generalized Cell Wall Integrity (CWI) Signaling Pathway.

## Biosynthesis

The complete biosynthetic pathway of **Asperfuran** has not been fully elucidated. However, studies on the closely related compound, **asperfuranone**, in *Aspergillus nidulans* suggest a polyketide synthase (PKS) pathway is involved.<sup>[4]</sup> It is hypothesized that **Asperfuran** biosynthesis likely follows a similar route, involving the condensation of polyketide precursors to form the core benzofuran structure.



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Hypothesized Biosynthetic Pathway of **Asperfuran**.

## Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of **Asperfuran**.

### Chitin Synthase Inhibition Assay

This protocol is a generalized method for measuring the inhibition of chitin synthase activity.

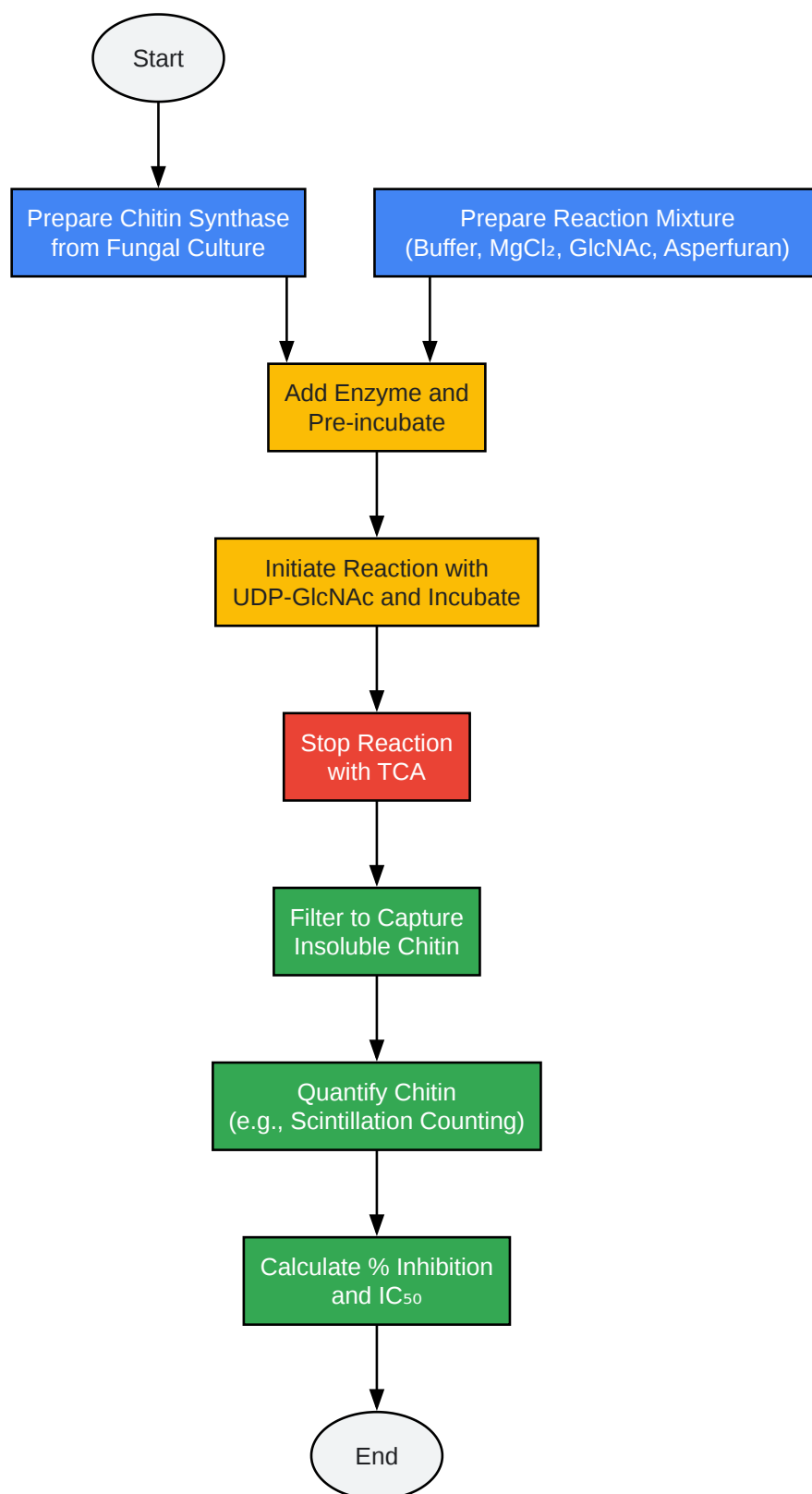
Materials:

- Fungal strain for enzyme preparation (e.g., *Coprinus cinereus*)
- Liquid growth medium (e.g., Potato Dextrose Broth)
- Tris-HCl buffer (50 mM, pH 7.5)
- $MgCl_2$
- N-acetyl-D-glucosamine (GlcNAc)
- UDP-N-acetylglucosamine (UDP-[ $^3H$ ]GlcNAc or unlabeled)
- **Asperfuran** (dissolved in DMSO)
- Trichloroacetic acid (TCA), 10%
- Glass fiber filters
- Scintillation fluid and counter (if using radiolabeled substrate)

Procedure:

- Enzyme Preparation:
  - Culture the fungal strain in liquid medium until sufficient mycelia are produced.
  - Harvest mycelia by filtration or centrifugation.
  - Wash the mycelia with Tris-HCl buffer.
  - Homogenize the mycelia in buffer containing protease inhibitors.
  - Centrifuge the homogenate to obtain a microsomal fraction containing the chitin synthase enzyme.

- Inhibition Assay:
  - Prepare a reaction mixture containing Tris-HCl buffer, MgCl<sub>2</sub>, GlcNAc, and various concentrations of **Asperfuran**.
  - Add the enzyme preparation to the reaction mixture and pre-incubate for 10 minutes at 30°C.
  - Initiate the reaction by adding UDP-N-acetylglucosamine.
  - Incubate the reaction at 30°C for 60 minutes.
- Quantification:
  - Stop the reaction by adding cold 10% TCA.
  - Filter the reaction mixture through glass fiber filters to capture the insoluble chitin product.
  - Wash the filters with TCA and ethanol.
  - If using a radiolabeled substrate, place the filters in scintillation vials with scintillation fluid and measure radioactivity.
  - Calculate the percentage of inhibition for each concentration of **Asperfuran** and determine the IC<sub>50</sub> value.



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Workflow for Chitin Synthase Inhibition Assay.

## Antifungal Agar Diffusion Assay

This is a standard method to assess the antifungal activity of a compound.

Materials:

- Fungal strain (e.g., *Mucor miehei*)
- Agar medium (e.g., Potato Dextrose Agar)
- Sterile petri dishes
- Sterile paper discs (6 mm diameter)
- **Asperfuran** solution at various concentrations
- Solvent control (e.g., DMSO)
- Positive control antifungal agent

Procedure:

- Plate Preparation:
  - Prepare a fungal inoculum and spread it evenly over the surface of the agar plates.
- Disc Application:
  - Impregnate sterile paper discs with a known volume of the **Asperfuran** solution at different concentrations.
  - Place the discs on the surface of the inoculated agar plates.
  - Include a solvent control disc and a positive control disc.
- Incubation:
  - Incubate the plates at an appropriate temperature for the fungal strain (e.g., 25-30°C) for 24-48 hours.



- Measurement:
  - Measure the diameter of the zone of inhibition (clear zone where fungal growth is inhibited) around each disc.
  - Observe any morphological changes in the fungus at the edge of the inhibition zone.

## Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

- Mammalian cell lines (e.g., HeLa S3, L1210)
- Cell culture medium and supplements
- 96-well cell culture plates
- **Asperfuran** at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding:
  - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
  - Treat the cells with various concentrations of **Asperfuran** and a vehicle control (DMSO).

- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition:
  - Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization:
  - Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
- Measurement:
  - Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis:
  - Calculate the percentage of cell viability for each concentration of **Asperfuran** relative to the vehicle control and determine the IC<sub>50</sub> value.

## Structure-Activity Relationship (SAR)

Currently, there is a lack of published studies on the synthesis and biological evaluation of a series of **Asperfuran** derivatives. Therefore, a detailed structure-activity relationship for **Asperfuran** has not been established. Research in this area would be valuable to identify the key structural motifs responsible for its antifungal and cytotoxic activities and to potentially develop more potent and selective analogs. General studies on other benzofuran derivatives have shown that modifications to the benzofuran core and its substituents can significantly impact antifungal efficacy.[2]

## Conclusion and Future Directions

**Asperfuran** is a fungal metabolite with demonstrated, albeit weak, antifungal and cytotoxic activities. Its mechanism of action through the inhibition of chitin synthase makes it an interesting lead compound for the development of novel antifungal agents. However, a

significant lack of fundamental data, including detailed physicochemical properties and comprehensive spectroscopic characterization, hinders its full potential.

Future research should focus on:

- **Complete Physicochemical and Spectroscopic Characterization:** Obtaining experimental data for melting point, pKa, solubility, and detailed NMR and IR spectra is crucial.
- **Elucidation of the Biosynthetic Pathway:** Identifying the specific genes and enzymes involved in **Asperfuran** biosynthesis could enable synthetic biology approaches for improved production.
- **Detailed Mechanism of Action Studies:** Investigating the specific binding mode of **Asperfuran** to chitin synthase and the downstream effects on the CWI pathway will provide a more complete understanding of its antifungal activity.
- **Synthesis and SAR Studies of Derivatives:** A medicinal chemistry campaign to synthesize and evaluate **Asperfuran** analogs is essential to improve potency and selectivity and to establish a clear structure-activity relationship.

Addressing these knowledge gaps will be critical in determining the true therapeutic potential of **Asperfuran** and its derivatives.

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